molecular formula C22H30INO9 B1146143 Diboc-iodo-L-dopa CAS No. 143993-89-9

Diboc-iodo-L-dopa

Cat. No.: B1146143
CAS No.: 143993-89-9
M. Wt: 579.38
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diboc-iodo-L-dopa typically involves the protection of the hydroxyl groups of L-dopa with tert-butoxycarbonyl (Boc) groups, followed by iodination at the 6-position of the aromatic ring. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Diboc-iodo-L-dopa undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Diboc-iodo-L-dopa has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson’s disease.

    Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Diboc-iodo-L-dopa involves its role as a precursor in the synthesis of biologically active compounds. The compound can be metabolized to produce L-dopa, which is then converted to dopamine in the brain. This process involves the enzyme dopa decarboxylase, which catalyzes the decarboxylation of L-dopa to dopamine. The increased levels of dopamine help alleviate symptoms of neurological disorders such as Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual role as a protecting group and a precursor for biologically active compounds. Its iodo group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl (2S)-2-formamido-3-[2-iodo-4,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30INO9/c1-8-29-18(26)15(24-12-25)9-13-10-16(30-19(27)32-21(2,3)4)17(11-14(13)23)31-20(28)33-22(5,6)7/h10-12,15H,8-9H2,1-7H3,(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKADYNGDUQDRY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1I)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1I)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30INO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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